molecular formula C8H8OS B3011144 1-(4-Mercaptophenyl)ethanone CAS No. 3814-20-8

1-(4-Mercaptophenyl)ethanone

Cat. No. B3011144
CAS RN: 3814-20-8
M. Wt: 152.21
InChI Key: QNGBRPMOFJSFMF-UHFFFAOYSA-N
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Description

1-(4-Mercaptophenyl)ethanone is a chemical compound with the molecular formula C8H8OS . It has a molecular weight of 152.21 g/mol . This compound is used in scientific research and possesses unique properties that make it valuable for various applications.


Synthesis Analysis

The synthesis of 1-(4-Mercaptophenyl)ethanone involves a two-stage process . In the first stage, 4-(Methylthio)acetophenone reacts with sodium thiomethoxide in N,N-dimethyl-formamide at 130℃ for 1.5 hours. In the second stage, the reaction mixture is cooled to ambient temperature and poured into a mixture of dilute citric acid, ether, and ice .


Molecular Structure Analysis

The molecular structure of 1-(4-Mercaptophenyl)ethanone consists of a benzene ring attached to an ethanone group at one end and a mercapto group at the other . The presence of the mercapto group (-SH) makes this compound a thiol, which are known for their strong odors.


Physical And Chemical Properties Analysis

1-(4-Mercaptophenyl)ethanone has a density of 1.1±0.1 g/cm3 and a boiling point of 266.3±23.0 °C at 760 mmHg . It has a molar refractivity of 44.5±0.3 cm3 and a polar surface area of 56 Å2 .

Scientific Research Applications

These applications highlight the versatility of 4-Methylacetophenone across various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications. If you need further details or additional applications, feel free to ask! 😊🔬🌟 .

properties

IUPAC Name

1-(4-sulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBRPMOFJSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901222
Record name NoName_309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Mercaptophenyl)ethanone

CAS RN

3814-20-8
Record name 1-(4-sulfanylphenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4'-Mercaptoacetophenone ethylene acetal (0.656 g; obtained by the reaction of 4'-mercaptoacetophenone and ethylene glycol using an analogous procedure to that described in the third paragraph of the portion of Example 7 which is concerned with the preparation of starting materials) was added to a mixture of 2,4-dibromothiazole (0.82 g), potassium carbonate (0.468 g) and NMP (4 ml). The mixture was stirred and heated to 90° C. for 2.5 hours. The mixture was cooled to ambient temperature and partitioned between diethyl ether and brine. The organic phase was dried (MgSO4) and evaporated. The mixture was purified by column chromatography using a 3:1 mixture of ethyl acetate and petroleum ether as eluent. There was thus obtained 4'-[4-bromothiazole-2-ylthio]acetophenone ethylene acetal (1.1 g, 90%), m.p. 71° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4'-Mercaptoacetophenone ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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